1-[(5-propyl-3-thienyl)carbonyl]azocane
Description
Structure
3D Structure
Properties
IUPAC Name |
azocan-1-yl-(5-propylthiophen-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NOS/c1-2-8-14-11-13(12-18-14)15(17)16-9-6-4-3-5-7-10-16/h11-12H,2-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHISVIEKJJCHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CS1)C(=O)N2CCCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Route Development for 1 5 Propyl 3 Thienyl Carbonyl Azocane
Precursor Synthesis and Functionalization Pathways
The development of efficient routes to the key precursors is paramount. This involves the selective functionalization of the thiophene (B33073) core and the construction of the challenging eight-membered azocane (B75157) heterocycle.
The construction of the 5-propyl-3-thienoyl moiety begins with the strategic functionalization of the thiophene ring. This process requires precise control over regioselectivity to install substituents at the desired C3 and C5 positions.
The thiophene ring is an aromatic heterocycle susceptible to various functionalization reactions. wikipedia.orgderpharmachemica.com Its reactivity resembles that of a highly activated benzene (B151609) derivative. derpharmachemica.com
Halogenation: The introduction of a halogen atom onto the thiophene ring serves as a crucial handle for subsequent cross-coupling reactions or metallation. nih.govnumberanalytics.com Halogenation of thiophene is a facile process, occurring readily at room temperature or even lower, and can lead to tetrasubstitution if not controlled. iust.ac.ir The reaction rate is significantly faster than that of benzene. iust.ac.ir Specific reagents and conditions allow for the controlled synthesis of mono- or di-halogenated thiophenes. For instance, 2,5-dichlorothiophene (B70043) and 2,5-dibromothiophene (B18171) can be produced under specific conditions. iust.ac.ir A method involving potassium permanganate (B83412) and chlorides in a two-phase system can convert thiophene into 2-chlorothiophene (B1346680) or 2,5-dichlorothiophene. researchgate.net The use of copper salts can catalyze the displacement of bromine and iodine on the thiophene ring. iust.ac.ir
C-H Arylation: Direct C-H arylation has emerged as a powerful, atom-economical method for functionalizing thiophenes, avoiding the need for pre-halogenation. organic-chemistry.orgacs.org Palladium-catalyzed reactions are commonly employed to couple thiophenes with aryl halides. thieme-connect.comrsc.org These reactions often show high regioselectivity for the α-positions (C2 and C5). organic-chemistry.orgacs.org However, functionalization at the β-positions (C3 and C4), which is necessary for the target molecule, is more challenging but achievable. rsc.org Palladium-catalyzed 1,4-migration coupled with direct arylation can activate the β-positions of 2-arylthiophenes for further functionalization. rsc.org The palladium/norbornene (Pd/NBE) cooperative catalysis enables the direct vicinal difunctionalization of thiophenes at the C4 and C5 positions. nih.gov
Various catalytic systems have been developed to optimize these transformations, often utilizing phosphine-free palladium complexes or N-heterocyclic carbene (NHC)-Pd complexes to achieve high yields with low catalyst loadings. organic-chemistry.orgacs.orgthieme-connect.com
Table 1: Catalytic Systems for Direct C-H Arylation of Thiophenes
| Catalyst System | Arylating Agent | Key Features | Reference(s) |
|---|---|---|---|
| Phosphine-Free Bis(alkoxo)palladium Complex / K₂CO₃ / PivOH | Aryl/Heteroaryl Bromides | Low catalyst loading (0.1–0.2 mol %), selective for α-position. | organic-chemistry.orgacs.org |
| Palladium NNC-Pincer Complex / K₂CO₃ / PivOH | Aryl Bromides | Extremely low catalyst loading (25–100 ppm), selective for α-position. | thieme-connect.com |
| Ir-based Crabtree Catalyst | Iodoarenes | Regioselective α-arylation of a functionalized thiophene. | acs.org |
| Pd(OAc)₂ / KOAc | Aryl Bromides | Used for C5-arylation of 2-(2-bromoaryl)thiophene. | rsc.org |
Attaching the propyl group, typically at the C5 position, can be accomplished through several established synthetic routes.
One common method is Friedel-Crafts acylation followed by reduction . Thiophene can be acylated preferentially at the α-position (C2 or C5) with propanoyl chloride or propionic anhydride. derpharmachemica.com The resulting ketone is then reduced to the corresponding alkyl group via methods like the Wolff-Kishner or Clemmensen reduction.
Alternatively, the propyl group can be introduced via cross-coupling reactions . This would typically involve a 5-halothiophene (e.g., 5-bromothiophene) and a propyl-containing organometallic reagent, such as propylmagnesium bromide (Grignard reagent) or propylzinc chloride, in a palladium- or nickel-catalyzed coupling reaction. The reverse approach, coupling a 5-thienylboronic acid or 5-thienylzinc reagent with a propyl halide, is also feasible.
With the 5-propyl substituent in place, the final step in this pathway is the introduction of a carbonyl group at the C3 position. This is a challenging step due to the higher reactivity of the α-positions. A common strategy involves:
Halogenation: Selective bromination or iodination at the C3 position. This often requires blocking the more reactive C2 and C5 positions first. If starting with 2-propylthiophene (B74554), the C5 position is blocked by the propyl group, but the C2 position remains highly reactive. A plausible route starts with 2,5-dibromothiophene, introduces the C3-carboxyl precursor, selectively removes one bromine, and then introduces the propyl group.
Metallation and Carboxylation: The 3-halothiophene intermediate can be converted to an organolithium or Grignard reagent. Subsequent reaction with carbon dioxide (CO₂) followed by an acidic workup yields the desired 5-propyl-3-thiophenecarboxylic acid.
Conversion to Acyl Chloride: The resulting carboxylic acid can be readily converted to the more reactive 5-propyl-3-thienoyl chloride using standard reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. This acyl chloride is the direct precursor for the final amidation step with azocane.
Azocane, a saturated eight-membered nitrogen heterocycle (also known as heptamethyleneimine), is the second key component. wisdomlib.orgwikipedia.org The synthesis of medium-sized rings like azocane is a significant challenge in organic chemistry due to unfavorable entropic and enthalpic factors during cyclization. rsc.orgrsc.org Nevertheless, several strategies have been developed to construct these frameworks. rsc.orgnih.govresearchgate.net
The primary methods for synthesizing azocane and its derivatives fall into two main categories: cyclization of an open-chain precursor and ring expansion of a smaller cyclic system.
Ring Expansion: This is a powerful strategy that leverages the relative ease of forming five-, six-, or seven-membered rings, which are then expanded to the eight-membered azocane system. nih.govresearchgate.netrsc.org
From Azetidines: Enantiomerically pure 2-alkenyl azetidines can undergo ring expansion to form unsaturated azocanes upon reaction with activated alkynes. researchgate.net
From Pyrrolidines and Piperidines: Palladium-catalyzed allylic amine rearrangements can effect a two-carbon ring expansion of 2-alkenyl pyrrolidines and piperidines to generate azepanes and azocanes, respectively. rsc.org
From Benzazepines: Dihydrobenzazepine derivatives can be converted to benzazocine derivatives via dibromocarbene adduct formation and subsequent ring expansion. rsc.org
From 1,4-Diketones: A bismuth-catalyzed reaction between 1,4-diketones and primary amines can furnish an eight-membered ring. nih.gov
Cyclization: The direct formation of the eight-membered ring from an acyclic precursor is entropically disfavored but can be achieved through various intramolecular reactions.
Metal-Catalyzed Cyclization: Intramolecular Heck reactions have been successfully applied to synthesize azocine (B12641756) derivatives. nih.gov Gold-catalyzed intramolecular hydroarylation and other cyclizations of specifically designed precursors are also effective. nih.govresearchgate.net
Radical Cyclization: Iodine-atom-transfer radical 8-endo cyclization is a viable route for synthesizing certain azocine derivatives. nih.gov
Ring-Closing Metathesis (RCM): RCM, often employing Grubbs catalysts, is a widely used method for forming medium and large rings, including the synthesis of pyrrolo[1,2-a]azocinone from a diene precursor. nih.gov
Aza-Prins Cyclization: This acid-mediated cyclization is a powerful tool for creating nitrogen-containing heterocycles and can be adapted for eight-membered ring synthesis. acs.orgnih.gov
Cycloaddition Reactions: Palladium-catalyzed [4+4] cycloaddition reactions between 1,3-dienes and azadienes provide a route to fused eight-membered N-heterocycles. researchgate.net
Table 2: Selected Strategies for Eight-Membered Nitrogen Heterocycle Synthesis
| Strategy | Precursor Type | Key Reagents/Catalysts | Product Type | Reference(s) |
|---|---|---|---|---|
| Ring Expansion | 2-Alkenyl Piperidine | Palladium Catalyst | Azocane derivative | rsc.org |
| Ring Expansion | Annulated Tetrahydropyridine | Activated Alkynes | Azocine derivative | nih.gov |
| Ring Expansion | Binaphthyl-azepine | Copper Catalyst, α-diazocarbonyl reagents | Binaphthyl-azocine | nih.gov |
| Intramolecular Heck Reaction | N-allyl-substituted anilide derivative | Palladium Catalyst | Dibenzo[b,f]azocinone | nih.gov |
| Gold-Catalyzed Cyclization | Azido-alkyne | Gold(I) Catalyst | Indole-fused azocine | researchgate.net |
| Ring-Closing Metathesis (RCM) | Diene-substituted lactam | Grubbs II Catalyst | Pyrrolo[1,2-a]azocinone | nih.gov |
Once synthesized, the secondary amine of the azocane ring is available for the final coupling reaction with the 5-propyl-3-thienoyl chloride precursor to yield the target molecule, 1-[(5-propyl-3-thienyl)carbonyl]azocane .
Preparation and Functionalization of Azocane Ring Systems
Installation of the Nitrogen Acyl Acceptor Functionality
The synthesis of the target compound, this compound, necessitates the incorporation of a specific nitrogen-containing cyclic motif. This is achieved through the use of azocane, also known as heptamethyleneimine. Azocane is an eight-membered saturated heterocycle containing a secondary amine. In the context of this synthesis, it functions as the "nitrogen acyl acceptor." The lone pair of electrons on the nitrogen atom of azocane acts as a nucleophile, attacking the electrophilic carbonyl carbon of the thiophene carboxylic acid derivative. This nucleophilic acyl substitution is the key bond-forming step that introduces the azocane moiety into the final molecular structure. Azocane is a commercially available starting material, simplifying its "installation" to its direct use in the coupling step.
Carbonyl Coupling Strategies for Amide Bond Formation
The central transformation in the synthesis of this compound is the formation of the amide bond between the 5-propylthiophene-3-carboxylic acid fragment and the azocane ring. This reaction is a cornerstone of organic and medicinal chemistry. nih.gov The direct reaction between a carboxylic acid and an amine is typically unfavorable and requires high temperatures, often leading to side products. Therefore, strategies that enhance the electrophilicity of the carboxylic acid's carbonyl group are employed. These methods can be broadly categorized into the use of activated carboxylic acid derivatives and the in-situ activation with coupling reagents. nih.gov
A classic and robust method for forming amides is the conversion of the carboxylic acid into a more reactive derivative, such as an acyl chloride. sci-hub.se In this approach, 5-propylthiophene-3-carboxylic acid is first treated with a chlorinating agent. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose, converting the carboxylic acid into the highly electrophilic 5-propylthiophene-3-carbonyl chloride. sci-hub.sedntb.gov.ua Other reagents like oxalyl chloride can also be used. sci-hub.se
This activation is typically a two-step process in principle, involving the initial formation of the acyl chloride, which is then subsequently reacted with the amine. sci-hub.se The resulting acyl chloride is highly reactive towards nucleophiles. The addition of azocane, usually in the presence of a non-nucleophilic base like triethylamine (B128534) to scavenge the HCl byproduct, leads to a rapid nucleophilic acyl substitution reaction, yielding the desired amide, this compound. The structure of the related thiophene-3-carbonyl chloride has been studied, providing insight into the reactivity of this class of intermediates. researchgate.net
Modern synthetic chemistry often favors direct, one-pot amide bond formation from a carboxylic acid and an amine using coupling reagents. These reagents activate the carboxylic acid in situ, avoiding the need to isolate a potentially sensitive acyl chloride. The choice of coupling reagent is critical and can influence reaction efficiency, yield, and the suppression of side reactions like racemization in chiral substrates. iris-biotech.de
Carbodiimides , such as N,N'-dicyclohexylcarbodiimide (DCC) and the water-soluble N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), are widely used. peptide.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the amine (azocane) to form the amide bond. The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) is common to suppress side reactions and increase efficiency. uniurb.it
Phosphonium (B103445) salts , such as Bromotri(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyBOP), represent another powerful class of coupling reagents. peptide.com They are known for their high reactivity and are particularly effective for coupling sterically hindered components or for reactions that are sluggish with other reagents. peptide.com Like uronium salts such as HATU, these reagents activate the carboxylic acid by forming an activated ester intermediate that readily reacts with the amine. iris-biotech.de
Table 1: Comparison of Common Coupling Reagent Classes for Amide Bond Formation
| Reagent Class | Example(s) | General Mechanism of Action | Potential Advantages/Disadvantages for Synthesis |
|---|---|---|---|
| Carbodiimides | DCC, EDC | Forms an O-acylisourea intermediate which is then attacked by the amine. iris-biotech.de | Advantages: Cost-effective, widely used. EDC byproducts are water-soluble, simplifying purification. peptide.comDisadvantages: DCC can form an insoluble dicyclohexylurea byproduct that can be difficult to remove. Potential for side reactions without additives. peptide.com |
| Phosphonium Salts | PyBOP, PyAOP | Forms an activated phosphonium ester intermediate. | Advantages: High reactivity, suitable for challenging couplings. peptide.com Less allergenic than some uronium salts. Disadvantages: Higher cost, byproducts can sometimes complicate purification. |
| Uronium/Aminium Salts | HATU, HBTU | Forms a highly reactive activated ester (e.g., an OAt-ester with HATU). iris-biotech.deuniurb.it | Advantages: Very fast reaction rates and high efficiency. iris-biotech.deDisadvantages: Higher cost. Some reagents (e.g., HATU) have been classified as potentially explosive and require careful handling. iris-biotech.de Excess reagent can lead to side reactions with the amine. uniurb.it |
Exploration of Alternative Synthetic Routes
Beyond traditional methods, the development of more efficient and environmentally benign synthetic strategies is a major focus of chemical research. These include one-pot procedures that reduce workup steps and catalytic methods that minimize waste.
One-pot synthesis protocols are highly desirable as they improve process efficiency by avoiding the isolation and purification of intermediates, saving time and resources. Several methods have been developed for the one-pot synthesis of amides directly from carboxylic acids and amines. researchgate.net A common approach involves the in situ activation of the carboxylic acid with thionyl chloride in the presence of the amine. sci-hub.seresearchgate.netrsc.org In a hypothetical application to the target molecule, 5-propylthiophene-3-carboxylic acid, azocane, and a base like triethylamine would be combined in a suitable solvent, followed by the controlled addition of the activating agent (e.g., SOCl₂). The reactive intermediate forms and is immediately consumed by the amine present in the reaction mixture to generate the final amide. sci-hub.se This approach has proven effective for a wide range of substrates, including sterically hindered ones, and can often provide excellent yields. sci-hub.sersc.org
Another one-pot strategy involves the use of thioesters. A carboxylic acid can be converted to a thioester, which can then be treated in situ with an amine to form the amide bond. nih.gov This nature-inspired method can be performed under green conditions and avoids many of the byproducts associated with traditional coupling reagents. nih.gov
The use of catalysts to promote amide bond formation is a significant advancement, offering milder reaction conditions and higher atom economy compared to stoichiometric reagents. nih.govresearchgate.net
Catalytic Amidation: Various catalysts based on elements like boron, titanium, and zirconium have been developed for the direct amidation of carboxylic acids. nih.govmdpi.com Boronic acid derivatives, for instance, can catalyze the reaction, likely by facilitating the removal of water, which is the sole byproduct. researchgate.net Other systems involve visible-light photoredox catalysis, which can enable amidation through novel radical-based pathways under exceptionally mild conditions. nju.edu.cn Such methods could provide a green alternative for the synthesis of this compound.
Chemoenzymatic Synthesis: Biocatalysis offers an environmentally friendly and highly selective route to amide bond formation. nih.gov Enzymes such as lipases or engineered Amide Bond Synthetases (ABSs) can catalyze the coupling of carboxylic acids and amines directly in aqueous environments. nih.gov ABS enzymes, in particular, use ATP to activate the carboxylic acid as an adenylate, which then reacts with the amine within the same active site. nih.gov This approach eliminates the need for hazardous chemical coupling agents and can achieve high conversions with only a slight excess of the amine component. nih.gov The application of a suitable enzyme could offer a highly efficient and sustainable route to the target compound. rsc.orgresearchgate.net
Table 2: Overview of Potential Alternative Synthetic Approaches
| Method | Catalyst/Enzyme Type | General Conditions | Potential Benefits |
|---|---|---|---|
| Boron-Catalyzed Amidation | Boronic Acids (e.g., arylboronic acids) | Anhydrous solvent, often with molecular sieves to remove water. researchgate.netmdpi.com | Avoids stoichiometric activating agents; water is the only byproduct. mdpi.com |
| Visible-Light Photocatalysis | Photoredox catalyst (e.g., iridium or organic dye) | Visible light irradiation, ambient temperature. nju.edu.cn | Extremely mild conditions, high functional group tolerance, novel reactivity pathways. nju.edu.cn |
| Chemoenzymatic Synthesis | Amide Bond Synthetase (ABS), Lipase | Aqueous buffer, ATP (for ABS), near-neutral pH, mild temperature. nih.gov | High selectivity, environmentally benign (water as solvent), minimal byproducts, avoids hazardous reagents. nih.gov |
Optimization of Reaction Parameters and Yield Enhancement Strategies
The efficient synthesis of this compound hinges on the careful optimization of several reaction parameters. The most direct method for its preparation is the reaction between 5-propyl-3-thenoyl chloride and azocane. The optimization of this acylation reaction is crucial for maximizing the yield and purity of the final product while minimizing reaction time and by-product formation.
The choice of solvent is critical in the synthesis of this compound as it can significantly influence reaction rates, yields, and the ease of product isolation. A range of aprotic solvents are typically employed for acylation reactions to avoid side reactions with the acyl chloride.
The polarity of the solvent plays a significant role. Non-polar solvents like toluene (B28343) may lead to slower reaction rates, while more polar solvents such as dichloromethane (B109758) (DCM) and acetonitrile (B52724) (ACN) can accelerate the reaction by better-solvating the charged intermediates formed during the reaction. Dichloromethane is a common choice due to its excellent solvating power for both the reactants and the intermediate, though its environmental and health impacts are a concern. Ethereal solvents like tetrahydrofuran (B95107) (THF) and 2-methyltetrahydrofuran (B130290) (2-MeTHF) offer a greener alternative to chlorinated solvents.
To illustrate the impact of the solvent on the reaction yield, a hypothetical study was conducted where the acylation of azocane with 5-propyl-3-thenoyl chloride was performed in various solvents under consistent temperature and stoichiometry. The results are summarized in the interactive table below.
Table 1: Effect of Solvent on the Yield of this compound Note: The following data is hypothetical and for illustrative purposes.
| Solvent | Dielectric Constant (20°C) | Yield (%) |
| Toluene | 2.4 | 65 |
| Dichloromethane (DCM) | 9.1 | 85 |
| Tetrahydrofuran (THF) | 7.6 | 78 |
| Acetonitrile (ACN) | 37.5 | 82 |
| 2-Methyltetrahydrofuran (2-MeTHF) | 6.2 | 75 |
From this hypothetical data, dichloromethane appears to provide the highest yield. However, considering green chemistry principles, 2-MeTHF could be a more sustainable choice with a respectable yield.
The stoichiometry of the reactants, specifically the molar ratio of azocane to 5-propyl-3-thenoyl chloride, is another crucial factor. Using a slight excess of the amine, azocane, can help to drive the reaction to completion. However, a large excess can make product purification more challenging. The use of a tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is common to neutralize the hydrochloric acid by-product, which can otherwise protonate the starting amine and render it unreactive. The stoichiometry of this base is also important, with a slight excess (1.1-1.5 equivalents) typically being optimal.
Pressure is generally not a significant parameter for this type of liquid-phase reaction under standard conditions.
A hypothetical optimization study examining the effects of temperature and the stoichiometry of the base is presented in the table below.
Table 2: Optimization of Temperature and Base Stoichiometry Note: The following data is hypothetical and for illustrative purposes. Reaction conducted in DCM.
| Entry | Temperature (°C) | Equivalents of TEA | Yield (%) |
| 1 | 0 | 1.1 | 80 |
| 2 | 25 (Room Temp) | 1.1 | 85 |
| 3 | 40 | 1.1 | 75 (with impurities) |
| 4 | 25 | 1.0 | 78 |
| 5 | 25 | 1.5 | 86 |
| 6 | 25 | 2.0 | 84 (purification difficult) |
Based on this hypothetical data, conducting the reaction at room temperature with 1.5 equivalents of triethylamine provides the optimal yield.
Green Chemistry Principles in the Synthesis of this compound
Applying green chemistry principles to the synthesis of this compound is essential for developing a sustainable and environmentally responsible process.
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. researchgate.netresearchgate.netnih.gov The acylation of azocane with 5-propyl-3-thenoyl chloride, in the presence of a base like triethylamine, can be analyzed for its atom economy.
The balanced chemical equation is: C8H17N (azocane) + C8H9OSCl (5-propyl-3-thenoyl chloride) + (C2H5)3N (triethylamine) → C16H25NOS (this compound) + (C2H5)3N·HCl (triethylamine hydrochloride)
The atom economy for this reaction is calculated as: (Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100%
The selection of reagents and solvents with a lower environmental impact is a cornerstone of green chemistry. acs.orgmdpi.com
Solvents: As discussed in section 2.4.1, replacing hazardous solvents like dichloromethane with greener alternatives is a key consideration. mdpi.com Solvents such as 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), or even bio-based solvents could be explored. While water is an ideal green solvent, the reactivity of the acyl chloride with water makes it unsuitable for this specific step. acs.org
Reagents: The use of 5-propyl-3-thenoyl chloride as the acylating agent is effective but produces HCl as a by-product. Alternative, "greener" activating agents for the carboxylic acid could be considered. For instance, catalytic methods that allow for the direct amidation of 5-propyl-3-thiophenecarboxylic acid with azocane would significantly improve the atom economy by producing only water as a by-product. Such methods often employ boronic acid catalysts or other coupling agents that can be used in catalytic amounts.
Table 3: Comparison of Reagents and Solvents based on Green Chemistry Principles Note: The following data is hypothetical and for illustrative purposes.
| Parameter | Traditional Method | Greener Alternative |
| Solvent | Dichloromethane | 2-Methyltetrahydrofuran |
| Acylating Agent | 5-propyl-3-thenoyl chloride | 5-propyl-3-thiophenecarboxylic acid |
| Coupling Agent | N/A (with stoichiometric base) | Catalytic boric acid |
| By-product | Triethylamine hydrochloride | Water |
| Atom Economy | Lower | Higher |
By implementing these green chemistry principles, the synthesis of this compound can be made more efficient, safer, and more environmentally benign.
Mechanistic Investigations and Reaction Dynamics of 1 5 Propyl 3 Thienyl Carbonyl Azocane Formation
Elucidation of Amide Bond Formation Mechanisms
The formation of the amide bond in 1-[(5-propyl-3-thienyl)carbonyl]azocane proceeds through the reaction of a carboxylic acid derivative with an amine. This transformation is a cornerstone of organic synthesis. rsc.org The most common and direct method involves the activation of the carboxylic acid, 5-propyl-thiophene-3-carboxylic acid, to render it more susceptible to attack by the amine, azocane (B75157).
The core mechanism for the formation of this compound is a nucleophilic acyl substitution . This reaction pathway involves the attack of the nucleophilic nitrogen atom of azocane on the electrophilic carbonyl carbon of an activated 5-propyl-thiophene-3-carboxylic acid derivative.
A common strategy to facilitate this reaction is the conversion of the carboxylic acid into a more reactive acyl halide, such as 5-propyl-thiophene-3-carbonyl chloride . This is typically achieved by treating the carboxylic acid with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly electrophilic due to the electron-withdrawing nature of the chlorine atom.
The reaction then proceeds via a two-step addition-elimination mechanism:
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of azocane attacks the carbonyl carbon of 5-propyl-thiophene-3-carbonyl chloride. This breaks the π-bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate . This intermediate contains a negatively charged oxygen atom (alkoxide) and a positively charged nitrogen atom.
Elimination: The tetrahedral intermediate is transient. The lone pair of electrons on the oxygen atom reforms the carbonyl double bond. Concurrently, the chloride ion, being a good leaving group, is expelled. A final deprotonation step, often facilitated by a base or another molecule of the amine, neutralizes the positive charge on the nitrogen, yielding the final amide product, this compound, and a hydrochloride salt.
Step 2: Nucleophilic Acyl Substitution 5-propyl-thiophene-3-carbonyl chloride + Azocane → Tetrahedral Intermediate → this compound + HCl
While the use of stoichiometric activating agents like thionyl chloride is effective, catalytic methods for direct amidation are increasingly sought after to improve atom economy and reduce waste. mdpi.com Various catalysts can be employed to facilitate the direct reaction between 5-propyl-thiophene-3-carboxylic acid and azocane, often by activating the carboxylic acid in situ.
Lewis Acid Catalysis: Lewis acids such as TiCl₄ and ZrCl₄ can catalyze the amidation reaction. nih.gov The Lewis acid coordinates to the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by azocane. The reaction likely proceeds through the formation of a titanium- or zirconium-coordinated intermediate. nih.gov For instance, with TiCl₄, an adduct between the carboxylate and TiCl₄ may form, which then reacts with the amine. nih.gov
Boric Acid Catalysis: Boric acid and its derivatives have emerged as effective catalysts for direct amidation, often under milder conditions. These catalysts are thought to activate the carboxylic acid by forming a reactive acyl-borate intermediate.
The use of catalysts can significantly influence the reaction kinetics by lowering the activation energy of the rate-determining step, which is typically the nucleophilic attack on the activated carboxylic acid. This allows the reaction to proceed at a faster rate and often at lower temperatures. mdpi.com Selectivity can also be enhanced by choosing a catalyst that minimizes side reactions.
Identification and Characterization of Reaction Intermediates
The primary intermediate in the nucleophilic acyl substitution pathway is the tetrahedral intermediate . While generally too unstable to be isolated, its existence is well-established through mechanistic studies of analogous reactions. Its formation is the key step in the addition-elimination sequence.
In catalyzed reactions, other intermediates are involved. For example, in a reaction catalyzed by TiCl₄, an initial adduct between the carboxylate and the titanium center is proposed. nih.gov This can then lead to the formation of a reactive acylating species, such as an acyl pyridinium (B92312) ion if pyridine (B92270) is used as the solvent. nih.gov
The characterization of such transient species is challenging but can sometimes be achieved using spectroscopic techniques under specific conditions, such as low-temperature NMR, or inferred from kinetic studies and computational modeling.
Kinetic and Thermodynamic Profiling of Synthetic Steps
The rate of the amidation reaction can be determined by monitoring the change in concentration of reactants or products over time using techniques like HPLC, GC, or NMR spectroscopy.
The rate law for the reaction would express the relationship between the reaction rate and the concentrations of the reactants. For the reaction between 5-propyl-thiophene-3-carbonyl chloride and azocane, a plausible rate law would be:
Rate = k [5-propyl-thiophene-3-carbonyl chloride]m [Azocane]n
Hypothetical Data for Reaction Rate Determination (Note: The following data is for illustrative purposes only and does not represent actual experimental results for the synthesis of this compound.)
| Experiment | [5-propyl-thiophene-3-carbonyl chloride] (M) | [Azocane] (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 2.0 x 10⁻³ |
| 2 | 0.2 | 0.1 | 4.0 x 10⁻³ |
| 3 | 0.1 | 0.2 | 4.0 x 10⁻³ |
The activation energy (Ea) represents the minimum energy required for the reaction to occur. It can be determined by measuring the rate constant (k) at different temperatures and applying the Arrhenius equation:
k = A e-Ea/RT
where A is the pre-exponential factor, R is the gas constant, and T is the temperature in Kelvin. A plot of ln(k) versus 1/T (an Arrhenius plot) yields a straight line with a slope of -Ea/R. A study on a different amidation reaction found an activation energy of 2464.87 cal/mol (approximately 10.3 kJ/mol), which illustrates the typical magnitude for such calculations. ijirset.com
Hypothetical Thermodynamic Parameters (Note: The following data is for illustrative purposes only and does not represent actual experimental results for the synthesis of this compound.)
| Parameter | Hypothetical Value |
| Activation Energy (Ea) | 50 - 70 kJ/mol |
| Enthalpy of Reaction (ΔH) | -80 to -120 kJ/mol |
These hypothetical values are typical for nucleophilic acyl substitution reactions, indicating a moderately sized energy barrier to overcome and a thermodynamically favorable process.
Advanced Structural Elucidation and Conformational Analysis of 1 5 Propyl 3 Thienyl Carbonyl Azocane
High-Resolution Spectroscopic Techniques for Detailed Structural Information
High-resolution spectroscopy provides invaluable data on the connectivity, stereochemistry, and dynamic behavior of 1-[(5-propyl-3-thienyl)carbonyl]azocane in solution.
Two-dimensional NMR (2D NMR) spectroscopy is a powerful tool for unambiguously assigning the proton (¹H) and carbon-¹³ (¹³C) chemical shifts and establishing through-bond and through-space correlations. Techniques such as COSY (Correlation Spectroscopy) are used to identify proton-proton coupling networks within the propyl chain and the azocane (B75157) ring. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are employed to correlate protons with their directly attached carbons and to establish long-range (2-3 bond) C-H correlations, respectively. These correlations are crucial for confirming the connectivity between the 3-thienylcarbonyl moiety and the nitrogen atom of the azocane ring.
Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can provide insights into the spatial proximity of protons, which is essential for determining the preferred conformation of the flexible azocane ring and the relative orientation of the thiophene (B33073) substituent. Dynamic NMR studies at variable temperatures can also be utilized to investigate the energetic barriers of conformational exchange processes, such as ring-flipping in the azocane moiety.
Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Thiophene H2 | 7.85 | 130.2 |
| Thiophene H4 | 7.15 | 125.8 |
| Propyl CH₂ (α) | 2.80 | 32.5 |
| Propyl CH₂ (β) | 1.65 | 24.1 |
| Propyl CH₃ | 0.95 | 13.9 |
| Azocane CH₂ (adjacent to N) | 3.60, 3.45 | 48.5, 47.2 |
| Azocane CH₂ (other) | 1.50 - 1.80 | 28.0 - 25.0 |
| Carbonyl C=O | - | 168.5 |
Note: This data is illustrative and would require experimental verification.
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information on the functional groups and can offer insights into the conformational state of the molecule. nih.goviosrjournals.orgnih.gov The most prominent feature in the FT-IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the tertiary amide, typically observed in the region of 1630-1660 cm⁻¹. The exact position of this band is sensitive to the local electronic and steric environment.
The C-H stretching vibrations of the propyl group and the azocane ring are expected in the 2850-3000 cm⁻¹ region. The aromatic C-H and C=C stretching vibrations of the thiophene ring would appear in the 3100-3000 cm⁻¹ and 1500-1600 cm⁻¹ regions, respectively. iosrjournals.org Raman spectroscopy, being particularly sensitive to non-polar bonds, can provide complementary information, especially for the vibrations of the thiophene ring and the hydrocarbon backbone. Subtle shifts in vibrational frequencies upon changes in temperature or solvent can indicate conformational changes.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| C=O (Amide) | Stretching | 1630 - 1660 |
| C-H (Aliphatic) | Stretching | 2850 - 3000 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C=C (Thiophene) | Stretching | 1500 - 1600 |
| C-N | Stretching | 1200 - 1350 |
Note: This data is illustrative and would require experimental verification.
Solid-State Structural Characterization
The arrangement of molecules in the crystalline state provides a definitive picture of the molecular geometry and intermolecular interactions.
Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov An X-ray diffraction study of this compound would provide accurate bond lengths, bond angles, and torsion angles. This data would reveal the exact conformation of the azocane ring (e.g., boat-chair, crown) and the orientation of the 5-propyl-3-thienylcarbonyl substituent relative to the ring. Furthermore, the crystal structure would elucidate the intermolecular interactions, such as van der Waals forces and potential weak C-H···O hydrogen bonds, that govern the crystal packing.
Polymorphism, the ability of a compound to exist in multiple crystalline forms, can have a significant impact on its physical properties. Studies on the crystallization behavior of this compound from different solvents and under various conditions (e.g., temperature, evaporation rate) could reveal the existence of different polymorphs. Each polymorph would have a unique crystal packing and potentially different molecular conformations. Techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and solid-state NMR would be instrumental in identifying and characterizing these different crystalline forms.
Computational Conformational Analysis
In conjunction with experimental data, computational modeling provides a powerful means to explore the conformational landscape of flexible molecules like this compound. nih.govmdpi.com
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to optimize the geometries of various possible conformers and to calculate their relative energies. nih.gov A systematic conformational search can be performed by rotating the rotatable bonds, particularly the C-C bonds in the propyl chain and the azocane ring, as well as the amide C-N bond and the bond connecting the thiophene ring to the carbonyl group. The results of such a study would provide a detailed potential energy surface, identifying the low-energy, and therefore most populated, conformations. This theoretical data can then be compared with experimental results from NMR and X-ray diffraction to provide a comprehensive and validated structural model of this compound.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
Molecular Mechanics and Quantum Chemical Studies of Stable Conformers
Computational chemistry provides powerful tools for investigating the conformational landscape of flexible molecules like this compound. Molecular mechanics and quantum chemical methods are employed to identify stable conformers and to quantify their relative energies.
The conformational space of this molecule is primarily defined by the puckering of the eight-membered azocane ring and the rotation around the amide C-N bond. The azocane ring can adopt several low-energy conformations, with the boat-chair and crown families being the most prevalent. The presence of the bulky 5-propyl-3-thienylcarbonyl substituent significantly influences the relative stability of these conformers.
Quantum chemical calculations, such as those employing Density Functional Theory (DFT), offer a higher level of theory to refine the geometries and energies of the conformers identified through molecular mechanics. nih.gov These studies can also provide valuable information on the electronic structure, such as the distribution of electron density and the nature of the frontier molecular orbitals.
A critical aspect of the conformational analysis is the rotational barrier around the amide bond, which can lead to the existence of syn and anti conformers. mdpi.com The planarity of the amide group is influenced by the electronic character of the thienyl ring and potential steric interactions with the azocane ring.
Table 1: Calculated Relative Energies of Stable Conformers of this compound
| Conformer | Azocane Ring Conformation | Amide Conformation | Relative Energy (kcal/mol) |
| 1 | Boat-Chair | anti | 0.00 |
| 2 | Boat-Chair | syn | 1.5 |
| 3 | Crown | anti | 2.8 |
| 4 | Crown | syn | 4.2 |
| Note: The data presented in this table is illustrative and based on typical energy differences observed in similar cyclic amide systems. Specific experimental or computational values for the title compound are not available in the cited literature. |
Conformational Dynamics and Energy Landscapes of the Azocane Ring
The stable conformers of this compound are not static but are in a dynamic equilibrium. The energy landscape of a molecule describes the potential energy as a function of its atomic coordinates and provides a map of the accessible conformations and the energy barriers that separate them. nih.gov For the azocane ring, the energy landscape reveals the pathways for interconversion between different puckered forms. nih.gov
Techniques such as dynamic Nuclear Magnetic Resonance (NMR) spectroscopy can be used to experimentally probe these conformational dynamics. nih.gov By analyzing the temperature-dependent changes in the NMR spectrum, it is possible to determine the activation energies for processes like ring inversion and amide bond rotation.
Computational methods, such as molecular dynamics simulations, can provide a detailed picture of the conformational dynamics over time. These simulations can reveal the preferred pathways for conformational change and the timescales on which these changes occur. The energy barriers for these processes are crucial for understanding the flexibility of the molecule and its ability to adapt its shape to interact with other molecules.
Table 2: Calculated Energy Barriers for Conformational Interconversions
| Process | Interconverting Conformers | Calculated Energy Barrier (kcal/mol) |
| Ring Inversion | Boat-Chair ↔ Crown | 8 - 12 |
| Amide Rotation | anti ↔ syn | 15 - 20 |
| Note: The data in this table is representative of energy barriers for similar eight-membered rings and hindered amides. The exact values for this compound would require specific computational studies. |
Chiroptical Properties and Stereochemical Investigations (if applicable to synthesized variants)
Chiroptical properties arise from the differential interaction of a chiral molecule with left and right circularly polarized light. acs.org While this compound itself is achiral, the introduction of stereocenters, for instance, by substitution on the azocane ring, would render it chiral and thus amenable to chiroptical studies.
Techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) could be used to investigate the stereochemistry of such chiral derivatives. acs.org ECD spectroscopy, which measures the difference in absorption of left and right circularly polarized light in the ultraviolet-visible region, is particularly sensitive to the conformation of the chromophore, in this case, the 5-propyl-3-thienylcarbonyl moiety. unipi.it The sign and magnitude of the ECD signal can provide information about the absolute configuration and the preferred solution-state conformation of the molecule. researchgate.net
Theoretical calculations of the ECD spectrum using time-dependent DFT (TD-DFT) can be a powerful tool for assigning the absolute configuration of chiral variants. By comparing the experimentally measured spectrum with the calculated spectra for different enantiomers, the correct stereochemistry can be determined. The study of chiroptical properties would be essential for understanding the stereochemical aspects of the molecule's interactions in a chiral environment. rsc.org
Reactivity Profile and Chemical Transformations of 1 5 Propyl 3 Thienyl Carbonyl Azocane
Reactions at the Amide Linkage
The amide bond in 1-[(5-propyl-3-thienyl)carbonyl]azocane is a robust functional group, generally less reactive than other carboxylic acid derivatives due to the delocalization of the nitrogen lone pair into the carbonyl group. onlineorganicchemistrytutor.com However, under specific conditions, it can undergo hydrolysis, reduction, and other cleavage reactions.
The hydrolysis of the amide bond in this compound would lead to the formation of 5-propylthiophene-3-carboxylic acid and azocane (B75157). This transformation can be achieved under both acidic and basic conditions, typically requiring heat.
Acid-Catalyzed Hydrolysis : Treatment with a strong aqueous acid, such as hydrochloric acid or sulfuric acid, followed by heating, would protonate the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. mdpi.comrsc.orgresearchgate.netspbu.rursc.org The reaction is generally irreversible as the resulting azocane would be protonated to form a non-nucleophilic ammonium (B1175870) salt under the acidic conditions. rsc.org
Base-Catalyzed Hydrolysis : Heating with a strong aqueous base, like sodium hydroxide (B78521), would involve the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. The resulting carboxylic acid would be deprotonated to form a carboxylate salt, which is non-electrophilic, driving the reaction to completion. rsc.orgresearchgate.netrsc.org
The rate of hydrolysis can be influenced by the steric hindrance around the amide group. Twisting of the amide bond from its planar conformation can enhance its reactivity towards nucleophiles by disrupting the resonance stabilization. scripps.edunih.gov
Table 1: Expected Products of Amide Hydrolysis
| Starting Material | Reagents and Conditions | Products |
|---|---|---|
| This compound | H₃O⁺, Δ | 5-propylthiophene-3-carboxylic acid and Azocane hydrochloride |
The amide linkage can be reduced to the corresponding amine, yielding 1-[(5-propyl-3-thienyl)methyl]azocane. This transformation requires powerful reducing agents due to the low reactivity of the amide carbonyl.
Reduction to Amines : Strong reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used to reduce amides to amines. nih.govpearson.com This reaction proceeds via a hydride attack on the carbonyl carbon, followed by the elimination of the oxygen atom. Other modern methods for amide reduction include the use of silanes with nickel catalysts or low-valent titanium reagents. google.comnih.gov
Reduction to Aldehydes : Under carefully controlled conditions, it is possible to partially reduce the amide to an aldehyde. Reagents such as diisobutylaluminum hydride (DIBAL-H) at low temperatures can achieve this transformation. pearson.com
Cleavage via N-C Bond Activation : Ground-state destabilization of the amide bond, for instance through N-acylation to form highly twisted amides, can facilitate cleavage of the N-C(O) bond. researchgate.net
Table 2: Potential Amide Reduction Products
| Starting Material | Reagent | Product |
|---|---|---|
| This compound | 1. LiAlH₄, 2. H₂O | 1-[(5-propyl-3-thienyl)methyl]azocane |
Functionalization of the Azocane Moiety
The azocane ring, a large, flexible eight-membered heterocycle, offers opportunities for further derivatization, primarily at the nitrogen atom, and is also susceptible to ring-opening or transannular reactions.
As a tertiary amine, the nitrogen atom of the azocane ring in the final reduced product, 1-[(5-propyl-3-thienyl)methyl]azocane, could potentially undergo further alkylation or acylation. However, direct N-alkylation of the starting amide is generally not feasible under standard conditions. N-alkylation of secondary amines is a common synthetic transformation, often achieved using alkyl halides or through reductive amination. rsc.orgnih.govnih.gov Further acylation of the azocane nitrogen would require prior removal of the thienylcarbonyl group.
Medium-sized rings like azocane are known to undergo transannular reactions, where a bond is formed between non-adjacent atoms across the ring. scripps.eduresearchgate.netmsu.edu These reactions are often driven by the relief of transannular strain, which arises from steric interactions between substituents on opposite sides of the ring. numberanalytics.com For this compound, such reactions could be initiated by activation of a carbon atom within the ring, followed by nucleophilic attack by the nitrogen atom or another internal nucleophile. However, the presence of the electron-withdrawing acyl group on the nitrogen would reduce its nucleophilicity, making such intramolecular reactions less likely without prior modification.
Ring-opening reactions of N-acyl lactams are known, and similar chemistry could potentially be applied to the azocane ring, although specific studies on N-acylazocanes are scarce. For smaller N-acyl rings like N-acylaziridines, ring-opening is a common reaction pathway. mdpi.comru.nlrsc.orgnih.gov
Reactions Involving the Thiophene (B33073) Ring System
The thiophene ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. onlineorganicchemistrytutor.comresearchgate.netpearson.comresearchgate.netnumberanalytics.comquimicaorganica.org The positions of substitution are directed by the existing substituents: the electron-donating 5-propyl group and the electron-withdrawing 3-carbonyl group.
The thiophene ring is generally more reactive than benzene (B151609) towards electrophiles. numberanalytics.com Electrophilic attack is favored at the positions alpha to the sulfur atom (2- and 5-positions). In this molecule, the 5-position is occupied by a propyl group. The remaining open positions are the 2- and 4-positions.
Directing Effects : The 5-propyl group is an activating, ortho-, para-director (directing to the 4- and 2-positions). The 3-carbonyl group is a deactivating, meta-director (directing to the 5-position, which is already substituted). Therefore, electrophilic substitution is most likely to occur at the 2-position, which is activated by the propyl group and is an alpha-position of the thiophene ring. The 4-position is also activated by the propyl group, but to a lesser extent than the 2-position.
Table 3: Predicted Regioselectivity of Electrophilic Substitution on the Thiophene Ring
| Reaction Type | Reagent | Predicted Major Product |
|---|---|---|
| Halogenation | Br₂, FeBr₃ | 1-[(2-bromo-5-propyl-3-thienyl)carbonyl]azocane |
| Nitration | HNO₃, H₂SO₄ | 1-[(2-nitro-5-propyl-3-thienyl)carbonyl]azocane |
It is important to note that harsh reaction conditions for electrophilic substitution could potentially lead to side reactions involving the amide or azocane moieties.
Electrophilic Aromatic Substitution (EAS) Reactivity Profiling and Regioselectivity
Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for aromatic systems, including thiophene. wikipedia.org The reactivity and regioselectivity of the thiophene ring in this compound are influenced by its two substituents. The propyl group at the C5 position is an electron-donating group (EDG) by induction, which activates the ring towards electrophilic attack and directs incoming electrophiles to the ortho and para positions relative to itself. youtube.comlibretexts.org In the thiophene ring, this corresponds to the C4 position.
Conversely, the carbonyl moiety of the amide at the C3 position is a deactivating, electron-withdrawing group (EWG) due to both resonance and inductive effects. minia.edu.egmasterorganicchemistry.com Such groups decrease the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. libretexts.orgminia.edu.eg Deactivating groups typically direct incoming electrophiles to the meta position. For a substituent at C3 of the thiophene ring, the positions ortho (C2, C4) and para (C5) are deactivated, with the meta position (C5, which is already substituted) being the least deactivated site.
Table 5.3.1: Regioselectivity of Electrophilic Aromatic Substitution on the Thiophene Ring
| Position | Electronic Effect of 5-Propyl Group (Activating) | Electronic Effect of 3-Carbonyl Group (Deactivating) | Predicted Outcome for EAS |
| C2 | meta-directing | ortho (strongly deactivated) | Highly disfavored |
| C4 | ortho-directing (activated) | meta (less deactivated) | Favored site of substitution |
Directed Metalation and Cross-Coupling Reactions at Thiophene Positions
To achieve functionalization at positions not favored by classical EAS, modern synthetic methods like directed ortho-metalation (DoM) and transition-metal-catalyzed cross-coupling reactions are employed. wikipedia.orgbaranlab.org
Directed ortho-Metalation (DoM) utilizes a directing metalation group (DMG) to guide a strong base, such as n-butyllithium (n-BuLi), to deprotonate a specific adjacent C-H bond. wikipedia.orgbaranlab.orgwikipedia.org In this compound, the carbonyl oxygen of the amide at C3 can act as a DMG. This directs lithiation to the C2 position, which is generally the most acidic proton in 3-substituted thiophenes. wikipedia.orgwikipedia.org The resulting 2-lithio-thiophene intermediate is a versatile nucleophile that can react with a wide array of electrophiles to install various functional groups exclusively at the C2 position. wikipedia.orgyoutube.com
Cross-Coupling Reactions provide a powerful means to form new carbon-carbon and carbon-heteroatom bonds. youtube.comyoutube.com These reactions, such as Suzuki, Stille, and Negishi couplings, typically involve the palladium-catalyzed reaction of an organometallic reagent with an organic halide or triflate. youtube.comacs.org For the target molecule, this can be achieved by first introducing a halogen (e.g., bromine) at either the C4 position (via EAS) or the C2 position (via DoM followed by halogenation). The resulting halo-substituted derivative can then undergo cross-coupling with boronic acids (Suzuki), organostannanes (Stille), or organozinc reagents (Negishi) to introduce diverse aryl, heteroaryl, alkyl, or vinyl substituents. researchgate.netnih.govrsc.org
Table 5.3.2: Functionalization of Thiophene Positions via Metalation and Cross-Coupling
| Position | Key Strategy | Reagents | Potential Substituents Introduced |
| C2 | Directed ortho-Metalation (DoM) | 1. n-BuLi/TMEDA2. Electrophile (e.g., R-X, CO₂, RCHO) | Alkyl, Carboxyl, Hydroxymethyl, etc. |
| C2 or C4 | Suzuki Cross-Coupling | 1. Halogenation (NBS/NIS)2. Ar-B(OH)₂, Pd catalyst, Base | Aryl, Heteroaryl |
| C2 or C4 | Stille Cross-Coupling | 1. Halogenation (NBS/NIS)2. Ar-Sn(Bu)₃, Pd catalyst | Aryl, Heteroaryl, Vinyl |
Oxidative and Reductive Transformations of the Thiophene Core
The thiophene core is susceptible to both oxidative and reductive conditions, leading to significant structural modifications. minia.edu.eg
Oxidative Transformations: Oxidation of the thiophene ring can proceed at two locations: the sulfur atom or the π-system. wikipedia.org Treatment with oxidizing agents like peracids (e.g., m-CPBA) can oxidize the sulfur atom to a thiophene-S-oxide or further to a thiophene-S,S-dioxide. nih.govresearchgate.net These S-oxides are generally reactive species that can act as dienes in Diels-Alder reactions. nih.gov Alternatively, oxidation can lead to the formation of a thiophene epoxide across one of the double bonds, which is often unstable and rearranges. nih.govacs.org The electron-withdrawing nature of the 3-carbonyl group makes the ring less prone to oxidation compared to simple alkylthiophenes.
Reductive Transformations: The thiophene ring can be completely removed through reductive desulfurization. The most common method for this transformation is treatment with Raney nickel (Raney Ni). youtube.comresearchgate.net This process cleaves both carbon-sulfur bonds and saturates the resulting carbon chain, effectively converting the thiophene ring into a linear alkane. researchgate.netwikimedia.org For this compound, this reaction would yield 1-(4-methylheptanoyl)azocane, opening a pathway to saturated aliphatic structures from an aromatic precursor.
Table 5.3.3: Summary of Oxidative and Reductive Transformations
| Transformation | Reagent(s) | Product Type |
| Oxidation | Peracids (e.g., m-CPBA) | Thiophene-S-oxide, Thiophene-S,S-dioxide |
| Reductive Desulfurization | Raney Nickel (Raney Ni) | Saturated aliphatic chain (alkane) |
Derivatization for Exploration of Chemical Space (emphasizing chemical diversity and synthetic utility)
The derivatization of this compound is a key strategy for exploring the surrounding chemical space, enabling the generation of analogue libraries for various research applications. This involves modifying the propyl chain and introducing diverse substituents onto the thiophene ring. organic-chemistry.orgrsc.org
Synthesis of Analogues with Modified Propyl Chain
Modification of the 5-propyl group allows for systematic investigation of how the size, branching, and functionality of the alkyl chain influence molecular properties. Several synthetic strategies can be employed to achieve this diversification. wikipedia.org
A direct approach involves starting the synthesis with precursors bearing different alkyl groups. However, a more flexible strategy for generating diversity from a common intermediate involves cross-coupling reactions. For instance, a 5-bromo or 5-iodothiophene derivative can serve as a versatile platform. This halide can be coupled with a wide range of alkylboronic acids (in Suzuki coupling) or other organometallic reagents to install various linear, branched, or cyclic alkyl chains. princeton.edu This method offers significant advantages in terms of substrate scope and the ability to introduce complex alkyl fragments late in the synthetic sequence.
Table 5.4.1: Strategies for Modification of the 5-Alkyl Chain
| Strategy | Key Intermediate | Reaction Type | Examples of Modified Chains |
| Suzuki Cross-Coupling | 5-Bromo-3-thienyl derivative | Pd-catalyzed C(sp²)-C(sp³) coupling | Ethyl, Isopropyl, Cyclohexyl, Pentyl |
| Negishi Cross-Coupling | 5-Bromo-3-thienyl derivative | Pd- or Ni-catalyzed coupling | Various primary and secondary alkyl groups |
| Reduction of Acyl Group | 5-Acyl-3-thienyl derivative | Wolff-Kishner or Clemmensen Reduction | Introduction of chains based on the starting acyl group |
Introduction of Diverse Substituents on the Thiophene Ring
The introduction of a wide variety of substituents onto the thiophene ring is crucial for fine-tuning the electronic and steric properties of the molecule. This is achieved by leveraging the reactivity patterns discussed previously, namely electrophilic aromatic substitution (EAS) and directed ortho-metalation (DoM). wikipedia.orgbaranlab.orgwikipedia.orgyoutube.comrsc.orgacs.org
Functionalization at the C4 position is readily accomplished via EAS. Halogens, nitro groups, and acyl groups can be installed with high regioselectivity. wikipedia.org These newly introduced groups can also serve as handles for further transformations. For example, a nitro group can be reduced to an amine, which can then be subjected to a host of subsequent reactions.
Functionalization at the C2 position is best achieved through DoM. After lithiation at C2, the intermediate can be trapped with numerous electrophiles, allowing for the precise installation of substituents that are inaccessible through EAS. baranlab.orgwikipedia.org The combination of these regioselective methods allows for the systematic and predictable synthesis of a diverse array of analogues from the parent compound.
Table 5.4.2: Methods for Introducing Substituents on the Thiophene Ring
| Target Position | Method | Reagent(s) | Substituent Introduced |
| C4 | Electrophilic Halogenation | N-Bromosuccinimide (NBS) | Bromo (-Br) |
| C4 | Electrophilic Nitration | HNO₃ / H₂SO₄ | Nitro (-NO₂) |
| C4 | Friedel-Crafts Acylation | RCOCl / AlCl₃ | Acyl (-COR) |
| C2 | DoM & Alkylation | 1. n-BuLi2. R-X | Alkyl (-R) |
| C2 | DoM & Carboxylation | 1. n-BuLi2. CO₂ | Carboxylic Acid (-COOH) |
| C2 | DoM & Sulfenylation | 1. n-BuLi2. R-S-S-R | Thioether (-SR) |
Theoretical Chemistry and Advanced Computational Studies on 1 5 Propyl 3 Thienyl Carbonyl Azocane
Electronic Structure and Bonding Analysis
The electronic properties of 1-[(5-propyl-3-thienyl)carbonyl]azocane are primarily dictated by the interplay between the electron-rich thiophene (B33073) ring and the electron-withdrawing carbonyl group, modulated by the conformational flexibility of the azocane (B75157) ring.
The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. aimspress.comresearchgate.net For this compound, the HOMO is expected to be localized predominantly on the electron-rich 5-propyl-thiophene moiety, which acts as the primary electron donor. mdpi.com Conversely, the LUMO would be centered on the carbonyl group and the adjacent C2 and C4 positions of the thiophene ring, which serve as the electron-accepting region. researchgate.netmdpi.com
Table 1: Representative HOMO, LUMO, and Energy Gap Values for Related Thiophene Derivatives (Calculated via DFT) Note: These values are illustrative, based on similar compounds, and actual values for the target molecule would require specific calculation.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference Moiety |
|---|---|---|---|---|
| Thiophene | -6.561 | -0.360 | 6.201 | Core Ring jchps.com |
| Substituted Thiophene Carboxamide (2b) | -0.2013 | -0.0681 | 0.1332 | Analogous System mdpi.com |
| Substituted Thiophene Carboxamide (2e) | -0.2091 | -0.0554 | 0.1537 | Analogous System mdpi.com |
| Amino-Thiophene Carboxamide (7a) | -5.32 | -1.46 | 3.86 | Analogous System nih.gov |
These data illustrate that substitutions dramatically alter the electronic properties. The small energy gaps seen in some thiophene carboxamides suggest significant potential for charge transfer within the molecule, a property that influences its reactivity and potential applications. aimspress.commdpi.com
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on a molecule's surface, indicating regions prone to electrophilic and nucleophilic attack. researchgate.netresearchgate.net For this compound, the MEP would show a region of high negative potential (typically colored red) concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. This site is the most likely to be attacked by electrophiles.
Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atoms of the azocane ring and the thiophene ring. researchgate.net The area around the thiophene sulfur atom is also significant; while sulfur is electronegative, its larger size and the aromaticity of the ring can influence the local potential. jchps.com Studies on similar thiophene derivatives confirm that the distribution of electrostatic potential is highly dependent on the nature and position of substituents. jchps.com The amide nitrogen would present a more complex feature, with its lone pair contributing to a negative potential, but this is delocalized through resonance with the carbonyl group, reducing its nucleophilicity compared to a simple amine. libretexts.org
Prediction of Spectroscopic Parameters
Computational chemistry provides highly accurate predictions of spectroscopic data, which are invaluable for structural confirmation and interpretation of experimental results. nih.govnih.gov
DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, are widely employed to predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. nih.govnih.govrsc.org For this compound, calculations would be performed on its optimized low-energy conformers.
¹H NMR: Predictions would help assign the complex signals arising from the azocane ring's methylene (B1212753) protons, which are often diastereotopic and exhibit complex splitting patterns. The chemical shifts of the two thiophene protons are sensitive to the electronic environment and would be accurately predicted, distinguishing the H2 and H4 protons. The propyl group protons would show characteristic shifts and multiplicities.
¹³C NMR: DFT can precisely predict the chemical shifts for all carbon atoms. The carbonyl carbon is expected to have the largest chemical shift (typically >160 ppm). The shifts of the thiophene carbons would confirm the substitution pattern, as their values are distinct and well-characterized in computational studies of thiophenes. researchgate.netfigshare.com
By correlating calculated shifts with experimental data, a definitive structural assignment can be made, which is especially useful for complex or novel molecules. researchgate.netmdpi.com
Table 2: Predicted vs. Experimental Chemical Shifts for an Analogous System (2-(thiophen-2-yl)-2,3-dihydro-1H-perimidine) This table demonstrates the typical accuracy of DFT/GIAO calculations in predicting NMR spectra.
| Atom | Experimental ¹³C Shift (ppm) | Calculated ¹³C Shift (ppm) | Experimental ¹H Shift (ppm) | Calculated ¹H Shift (ppm) |
|---|---|---|---|---|
| Thiophene C2' | 143.9 | 145.2 | - | - |
| Thiophene C3' | 125.8 | 127.1 | 7.01 | 7.09 |
| Thiophene C4' | 127.3 | 128.5 | 7.14 | 7.22 |
| Thiophene C5' | 125.1 | 126.3 | 7.41 | 7.49 |
Theoretical vibrational frequency calculations are essential for assigning the absorption bands in infrared (IR) and Raman spectra. iosrjournals.org DFT methods can compute the harmonic frequencies, which are then often scaled to correct for anharmonicity and methodological limitations, resulting in excellent agreement with experimental spectra. researchgate.net
For this compound, key predicted vibrational modes would include:
C=O Stretch: A strong, characteristic band expected in the 1630-1660 cm⁻¹ region, typical for tertiary amides.
Thiophene Ring Vibrations: Several bands corresponding to C=C and C-S stretching within the thiophene ring, typically found in the 1350-1600 cm⁻¹ and 600-850 cm⁻¹ regions, respectively. jchps.comiosrjournals.org
C-H Stretches: Aromatic C-H stretches from the thiophene ring above 3000 cm⁻¹ and aliphatic C-H stretches from the propyl and azocane groups just below 3000 cm⁻¹.
Azocane Ring Vibrations: Complex modes involving CH₂ scissoring, twisting, and wagging in the 1200-1450 cm⁻¹ region.
These calculations allow for a detailed interpretation of the experimental IR spectrum, confirming the presence of all key functional groups. nih.govpsu.edu
Intermolecular Interactions and Self-Assembly
In the solid state or in solution, molecules of this compound would interact through various non-covalent forces. libretexts.orgkhanacademy.org While no crystal structure data is available, computational analysis of related compounds can predict the likely interactions. figshare.com
The primary intermolecular forces would be:
Dipole-Dipole Interactions: Arising from the strong dipole moment of the amide group. Molecules would align to position the partially negative carbonyl oxygen near the partially positive atoms of neighboring molecules. libretexts.org
Stacking Interactions: The planar, aromatic thiophene rings could potentially engage in π-π stacking interactions, where the rings align face-to-face or offset. ttu.ee These are common in heterocyclic and aromatic systems and contribute significantly to crystal packing stability. ttu.ee
Computational studies on similar heterocyclic compounds have used Hirshfeld surface analysis to quantify the contributions of different types of intermolecular contacts, such as H···H, O···H, and S···H interactions, which would also be present in the crystal lattice of the title compound. figshare.com The lack of a hydrogen bond donor (like an N-H group) means that hydrogen bonding would not be a dominant cohesive force, distinguishing it from primary or secondary amides. khanacademy.org
Hydrogen Bonding and Van der Waals Forces
Intermolecular forces are critical in determining the physical properties of a compound, such as its melting point, boiling point, and solubility. For this compound, these forces would be a complex interplay of hydrogen bonds and van der Waals interactions.
Hydrogen Bonding: The primary site for hydrogen bonding in this molecule is the carbonyl oxygen (C=O). This oxygen atom acts as a hydrogen bond acceptor, capable of interacting with hydrogen bond donors from other molecules, such as water or alcohols in a solvent, or N-H or O-H groups in a crystalline solid. mdpi.com While the molecule itself lacks a classic hydrogen bond donor (like N-H or O-H), weak C-H···O interactions involving the aliphatic protons on the azocane and propyl groups could occur. researchgate.net Computational analysis could quantify the strength and geometry of these bonds.
Van der Waals Forces: These non-specific interactions, comprising dispersion forces and dipole-dipole interactions, are significant for this compound. The large, flexible azocane ring and the propyl chain contribute significantly to the molecule's surface area, leading to substantial dispersion forces. Furthermore, the polar carbonyl group and the sulfur atom in the thiophene ring create a molecular dipole, resulting in dipole-dipole interactions that would influence molecular packing in the condensed phase.
An illustrative breakdown of potential intermolecular interactions is provided in the table below.
| Interaction Type | Potential Participating Atoms/Groups | Relative Strength | Notes |
| Hydrogen Bonding | Carbonyl Oxygen (acceptor) with external H-donors | Moderate | Dominant specific interaction with protic solvents or co-formers. |
| C-H···O Interaction | Protons on azocane ring with Carbonyl Oxygen | Weak | Contributes to conformational stability and crystal packing. |
| Dipole-Dipole | Carbonyl group, Thiophene ring (C-S bonds) | Moderate | Influences molecular orientation in solid and liquid states. |
| Dispersion Forces | Entire molecule, especially azocane and propyl groups | Strong (collectively) | Increases with molecular size and surface area, crucial for overall cohesion. |
| Illustrative Example: Hypothetical Intermolecular Interaction Data |
Supramolecular Assembly Propensities in Research Contexts
Supramolecular assembly refers to the spontaneous organization of molecules into larger, well-defined structures through intermolecular forces. The structural features of this compound suggest several possibilities for forming higher-order assemblies.
Computational studies, particularly Hirshfeld surface analysis, could predict how these molecules pack in a crystal lattice. researchgate.net The interplay between C-H···O hydrogen bonds and π-stacking of the thiophene rings could lead to the formation of specific, repeating motifs. For instance, molecules might arrange into one-dimensional chains via head-to-tail hydrogen bonding patterns or form two-dimensional sheets stabilized by a combination of hydrogen bonds and van der Waals forces. researchgate.netmdpi.com The flexible azocane ring could adopt various conformations to optimize packing efficiency, a phenomenon that could be explored using potential energy surface (PES) scans. nih.gov
Reactivity Predictions and Computational Mechanistic Studies
Computational chemistry is instrumental in predicting how and where a molecule will react. For this compound, such studies would focus on its electronic structure to identify reactive sites and on modeling reaction pathways to understand potential transformations.
Frontier Molecular Orbital (FMO) Theory for Reaction Propensity
Frontier Molecular Orbital (FMO) theory is a cornerstone of reactivity prediction, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net
HOMO (Highest Occupied Molecular Orbital): This orbital represents the source of the molecule's most available electrons and indicates its nucleophilic character. For this compound, the HOMO is expected to have significant density on the electron-rich thiophene ring, particularly at the C2 and C5 positions, and potentially on the sulfur atom. This suggests that the molecule would react with electrophiles at these sites.
LUMO (Lowest Unoccupied Molecular Orbital): This orbital is the primary destination for incoming electrons, indicating the molecule's electrophilic character. The LUMO would likely be centered on the carbonyl group, specifically the carbon atom, which is electron-deficient due to the electronegative oxygen. This identifies the carbonyl carbon as the most probable site for nucleophilic attack.
The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.netnih.gov
| Orbital | Predicted Localization | Implied Reactivity |
| HOMO | Thiophene ring (C2, C5), Sulfur atom | Nucleophilic; site of electrophilic attack (e.g., halogenation, nitration). |
| LUMO | Carbonyl Carbon | Electrophilic; site of nucleophilic attack (e.g., hydrolysis, addition of Grignard reagents). |
| Illustrative Example: Hypothetical FMO Analysis Data |
Computational Design of Novel Transformations and Catalysis
Building on reactivity predictions, computational methods can be used to design new chemical reactions and identify suitable catalysts. By modeling the transition states of potential reactions, chemists can calculate activation energies and determine the most favorable reaction pathways.
For this compound, computational studies could explore:
Catalytic Reduction: Modeling the hydrogenation of the carbonyl group to an alcohol using various metal catalysts (e.g., Pd, Pt, Ru). DFT calculations could help identify the most efficient catalyst by comparing the energy profiles of the catalytic cycles.
C-H Activation/Functionalization: Investigating transition-metal-catalyzed reactions to functionalize the C-H bonds on the thiophene ring or the azocane ring. Computational screening could predict which catalyst would provide the desired regioselectivity.
Ring-Opening/Modification: Simulating conditions for the cleavage or expansion of the azocane ring. Mechanistic studies could reveal the intermediates and transition states involved, guiding the development of synthetic methods to create novel scaffolds from the parent molecule.
These predictive studies significantly accelerate the discovery process, allowing researchers to prioritize experiments that are most likely to succeed, thereby saving time and resources.
Applications of 1 5 Propyl 3 Thienyl Carbonyl Azocane As a Synthetic Building Block and Chemical Scaffold
Utilization in Multi-Step Total Synthesis of Complex Molecules
The structural features of 1-[(5-propyl-3-thienyl)carbonyl]azocane suggest its potential as a versatile intermediate in the total synthesis of complex natural products or designed molecules. Thiophene-containing amides are recognized as stable functionalities that can be carried through multiple synthetic steps. nih.gov Furthermore, thiophene (B33073) rings can be incorporated into larger molecular frameworks and can serve as precursors for other functionalities. derpharmachemica.com
The 3-thienylcarbonyl moiety can be synthesized through established methods, such as the acylation of a 2-propylthiophene (B74554) precursor. derpharmachemica.com The amide bond, formed between 3-thiophenecarboxylic acid and azocane (B75157), is robust. However, the thiophene ring itself offers sites for further functionalization. For instance, the remaining positions on the thiophene ring could be subjected to electrophilic substitution or metal-catalyzed cross-coupling reactions to build molecular complexity. mdpi.com
Moreover, specialized linkers for solid-phase synthesis have been developed based on thiophene amides. acs.org These "T-BAL" (Thiophene Backbone Amide Linkers) are designed to be highly acid-labile, allowing for the release of amide-containing products under mild conditions after a synthetic sequence is complete. acs.org While this compound itself is not a linker, this principle highlights the utility of the thiophene amide core in synthetic strategies. The azocane ring, while generally stable, can be challenging to form due to unfavorable enthalpic and entropic barriers, making pre-formed azocane derivatives valuable starting materials. researchgate.net
A hypothetical synthetic application could involve using this compound as a foundational fragment. The thiophene ring could be further elaborated, and the azocane ring could undergo ring-opening or rearrangement reactions to access different heterocyclic systems.
| Potential Synthetic Utility | Relevant Structural Feature | Example from Related Compounds | Citation |
| Stable Synthetic Intermediate | Thiophene-amide moiety | Used in the synthesis of kinesin spindle protein inhibitors. | nih.gov |
| Platform for Further Functionalization | Thiophene ring | Arylation of bromo-thiophene amides via Suzuki-Miyaura coupling. | mdpi.comresearchgate.net |
| Precursor for Diverse Heterocycles | Azocane ring | Ring expansion of smaller rings to form medium-sized heterocycles. | researchgate.net |
| Acid-Labile Amide Protection/Release | Thiophene-amide core principle | T-BAL linkers for solid-phase peptide synthesis. | acs.org |
Scaffold for the Development of Novel Molecular Architectures
The concept of a molecular scaffold involves a core structure from which various functional groups can be appended to create a library of new molecules with diverse properties. mdpi.commdpi.com this compound is a prime candidate for such a scaffold due to its distinct and modifiable components.
The azocane ring provides a flexible, three-dimensional framework. The conformational flexibility of medium-sized rings like azocane is a key feature, allowing for different spatial arrangements of substituents. researchgate.netbyjus.com This contrasts with more rigid ring systems and could be exploited to create molecules with specific three-dimensional shapes. The nitrogen atom of the azocane ring is a point for potential derivatization, for instance, through N-alkylation, although in this case it is part of an amide. researchgate.net
The 5-propyl-3-thienylcarbonyl portion serves as a functionalized aromatic unit. The propyl group provides lipophilicity, while the thiophene ring offers a platform for introducing a wide array of substituents using well-established organometallic cross-coupling reactions (e.g., Suzuki, Stille). mdpi.com This allows for the systematic variation of electronic and steric properties. The combination of the flexible, saturated azocane and the planar, aromatic thiophene creates a "scaffold with dual character," enabling the exploration of chemical space in multiple vectors from a single core structure. Such scaffolds are valuable in medicinal chemistry and materials science for generating libraries of compounds for screening. nih.gov
| Scaffold Feature | Description | Potential Modification | Relevant Analogy | Citation |
| Azocane Ring | A flexible, eight-membered saturated heterocycle. | Conformational locking through substitution. | Enantioselective approaches to azocane derivatives. | researchgate.net |
| Thiophene Ring | An aromatic, electron-rich heterocycle. | Introduction of diverse substituents at positions 2 and 4. | Synthesis of functionalized pyrazole-thiophene amides. | mdpi.comresearchgate.net |
| Propyl Group | An alkyl chain influencing solubility and steric profile. | Variation of alkyl chain length or branching. | Studies on various alkyl-substituted thiophenes. | derpharmachemica.com |
| Amide Linkage | A stable, planar connecting group. | Isosteric replacement (e.g., with an ester or ketone). | Synthesis of thiophene-based kinesin inhibitors. | nih.gov |
Role as a Precursor for Advanced Organic Materials (excluding medicinal applications)
Thiophene-based molecules are fundamental building blocks for a wide range of advanced organic materials, particularly conjugated polymers. numberanalytics.comnumberanalytics.com These materials are known for their unique electronic, optical, and electrical properties, finding use in applications like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). numberanalytics.comacs.orgresearchgate.net
The 5-propyl-3-thienylcarbonyl unit within the target molecule is directly relevant to this field. Polythiophenes, which are polymers made of repeating thiophene units, are a major class of conductive polymers. wikipedia.org The properties of these polymers can be finely tuned by adding side chains to the thiophene ring; the propyl group in this case would enhance solubility in organic solvents, which is crucial for processing these materials into thin films. researchgate.net
While the amide and azocane portions are not conjugated and would interrupt the polymer backbone, this compound could serve as a precursor or a functional additive. For example, it could be chemically modified to introduce a polymerizable group. Alternatively, it could be used as a component in a non-polymeric organic semiconductor material. The thiophene ring provides the necessary electronic functionality, while the bulky and flexible azocane group could influence the solid-state packing of the molecules, which in turn affects material properties like charge carrier mobility. researchgate.net Thiophene-based polymer gels have also been explored for stretchable electronics, a field where modifying side-chains to control intermolecular interactions is key. acs.org
| Material Class | Potential Role of the Compound | Key Structural Feature | Example Application | Citation |
| Conjugated Polymers | Monomer precursor after modification. | 5-propyl-3-thienyl group. | Organic photovoltaics, OLEDs. | numberanalytics.comrsc.org |
| Organic Semiconductors | As a functional small molecule. | Thiophene ring for charge transport, azocane for morphology control. | Organic field-effect transistors (OFETs). | researchgate.net |
| Functional Polymer Additive | To modify the properties of a host polymer matrix. | Propyl group for solubility, polar amide for blending. | Enhancing processability of conductive polymers. | numberanalytics.com |
| Stretchable Electronics | Component in a polymer gel. | Flexible azocane and thiophene unit. | Intrinsically stretchable and conductive materials. | acs.org |
Ligand Design and Coordination Chemistry (if plausible for metal binding, non-catalytic applications)
The structure of this compound contains several potential donor atoms for metal coordination, making it a candidate for ligand design. The most likely coordination sites are the carbonyl oxygen atom and the sulfur atom of the thiophene ring. The amide nitrogen is generally a poor donor due to the delocalization of its lone pair into the carbonyl group.
Studies on similar pyridine-containing 3-thiophene carboxamides have shown that coordination typically occurs through the carbonyl oxygen and the pyridine (B92270) nitrogen. nih.gov In the absence of a pyridine ring, as in this case, bidentate coordination involving the carbonyl oxygen and the thiophene sulfur is plausible. The sulfur atom in thiophene can coordinate to metal centers, although it is a softer donor than oxygen or nitrogen. researchgate.net The coordination chemistry of thiophenes is relevant to the hydrodesulfurization of fossil fuels. derpharmachemica.com
The azocane ring, being large and flexible, would influence the steric environment around a coordinated metal center. The propyl group would also contribute to the steric bulk and lipophilicity of the resulting metal complex. Such ligands could be used to create complexes with specific geometries and solubility profiles. While catalytic applications are excluded here, these complexes could have interesting properties in their own right, such as serving as building blocks for metal-organic frameworks (MOFs) or as imaging agents, depending on the choice of metal. For instance, thiophene-benzoquinone derivatives have been used to create anilate ligands that form complexes with copper(II). rsc.org
| Potential Coordination Site | Type of Interaction | Influence of Other Groups | Analogous System | Citation |
| Carbonyl Oxygen | Hard donor, strong coordination to many metals. | The azocane ring sterically shields the oxygen. | Metal complexes of pyridine-3-thiophene carboxamides. | nih.gov |
| Thiophene Sulfur | Soft donor, can form σ-bonds with soft metals. | The propyl group at position 5 may sterically direct coordination. | Organometallic complexes with η1(S)-bound thiophene. | researchgate.net |
| (O, S) Bidentate Chelation | Formation of a stable chelate ring with a metal center. | The flexibility of the C-C bond allows for optimal geometry. | Thiophene-containing anilate ligands. | rsc.org |
Advanced Analytical Methodologies for Research Grade Purity and Reaction Monitoring
Development of High-Performance Chromatographic Methods
Chromatographic techniques are central to the purification and purity assessment of "1-[(5-propyl-3-thienyl)carbonyl]azocane" at the research scale. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the compound's volatility and thermal stability.
HPLC and GC for Purity Assessment in Research Scale
Given the molecular weight and likely low volatility of "this compound," HPLC is the more probable method for its analysis and purification. A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape. Detection would most commonly be achieved using a UV detector, set to a wavelength where the thiophene (B33073) chromophore exhibits strong absorbance.
Gas chromatography could be applicable if the compound is sufficiently volatile and thermally stable. A GC method would likely employ a capillary column with a non-polar or medium-polarity stationary phase. The injector and detector temperatures would need to be optimized to prevent degradation. Mass spectrometry is a common detector for GC (GC-MS), providing both retention time and mass-to-charge ratio for confident peak identification.
A hypothetical HPLC method development for "this compound" might explore the parameters outlined in the table below.
Table 1: Hypothetical HPLC Method Parameters for Purity Assessment
| Parameter | Condition 1 (Scouting) | Condition 2 (Optimized) |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 100 mm, 2.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B in 20 min | 40-80% B in 10 min |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Column Temp. | 30 °C | 40 °C |
| Detection | UV at 254 nm | Diode Array Detector (200-400 nm) |
| Injection Vol. | 10 µL | 5 µL |
Mass Spectrometry for Reaction Monitoring and Intermediate Detection
Mass spectrometry (MS) is a powerful tool for monitoring the synthesis of "this compound." It can be used to track the consumption of reactants and the formation of the product in real-time. Furthermore, it is invaluable for identifying reaction intermediates and potential impurities.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination of Intermediates
High-resolution mass spectrometry provides highly accurate mass measurements, often to within a few parts per million (ppm). This accuracy allows for the determination of the elemental composition of the parent ion and any detected intermediates. For "this compound" (molecular formula: C₁₅H₂₁NOS), the theoretical exact mass can be calculated and compared to the experimental value to confirm its identity.
Table 2: Theoretical Isotopic Masses for [C₁₅H₂₁NOS + H]⁺
| Isotope | Abundance (%) | Exact Mass |
| Monoisotopic | 100.00 | 264.1417 |
| ¹³C | 16.38 | 265.1451 |
| ³³S | 0.79 | 265.1374 |
| ³⁴S | 4.44 | 266.1375 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion) and its fragmentation to produce a series of product ions. The resulting fragmentation pattern provides structural information about the molecule. For "this compound," MS/MS could be used to confirm the connectivity of the propyl-thienyl group and the azocane (B75157) ring. Key fragmentation pathways would likely involve cleavage of the amide bond and fragmentation within the azocane ring.
In Situ Spectroscopic Monitoring of Chemical Transformations
In situ spectroscopic techniques allow for the real-time monitoring of chemical reactions without the need for sampling. Techniques such as Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy can be used to track changes in functional groups during the synthesis of "this compound." For example, the disappearance of the carbonyl-activating group (e.g., in an acyl chloride) and the appearance of the amide carbonyl stretch in the FTIR spectrum would indicate the progress of the reaction.
Future Research Directions and Emerging Avenues for 1 5 Propyl 3 Thienyl Carbonyl Azocane Research
Exploration of Unconventional Synthetic Pathways
Traditional synthetic routes to amides often involve multiple steps and the use of stoichiometric coupling reagents, which can be inefficient and generate significant waste. Future research could focus on developing more sustainable and efficient "unconventional" synthetic pathways to access 1-[(5-propyl-3-thienyl)carbonyl]azocane and its analogs.
One promising area is mechanochemistry , which utilizes mechanical force, such as ball milling, to drive chemical reactions, often in the absence of bulk solvents. nih.govwikipedia.orgnih.govcuny.educhemrxiv.org This approach offers a greener alternative to conventional solution-phase synthesis. wikipedia.org Research could explore the direct mechanochemical amidation of a 5-propyl-3-thiophenecarboxylic acid derivative with azocane (B75157), potentially reducing reaction times and simplifying purification. wikipedia.orgcuny.edu
Another key direction is the use of C-H activation strategies. nih.gov Instead of pre-functionalizing the thiophene (B33073) ring, direct C-H carbonylation of 2-propylthiophene (B74554) at the 3-position would offer a highly atom-economical route to the carboxylic acid precursor. Palladium-catalyzed C-H activation has been extensively studied for heteroaromatic compounds and could be adapted for this purpose. nih.govacs.org This would streamline the synthesis by avoiding the need for halogenated or organometallic thiophene intermediates.
Photoredox catalysis represents a third frontier, using visible light to initiate chemical transformations under mild conditions. researchgate.netresearchgate.netresearchgate.netnih.gov This methodology could be explored for the formation of the amide bond or for the synthesis of the substituted thiophene core itself. For instance, a photoredox-mediated coupling of a thiophene radical with a carbonyl precursor could be investigated.
Finally, biocatalysis offers a highly selective and environmentally benign approach to amide bond formation. nih.govwikipedia.orgnih.govcuny.eduacs.org Enzymes such as lipases and amide bond synthetases can operate in aqueous media and at ambient temperatures, avoiding the need for harsh reagents. nih.govwikipedia.orgnih.govacs.org Future work could involve screening enzyme libraries to identify a biocatalyst capable of efficiently coupling 5-propyl-3-thiophenecarboxylic acid (or its ester) with the sterically demanding azocane ring. A lipase from Sphingomonas sp. HXN-200 has shown promise in catalyzing the formation of amides from heteroaromatic esters and various amines in aqueous buffer, suggesting its potential applicability. wikipedia.orgnih.govacs.org
A comparative overview of these potential synthetic strategies is presented in Table 1.
| Synthetic Strategy | Potential Advantages | Key Research Challenges |
| Mechanochemistry | Solvent-free, reduced waste, potentially faster reaction times. nih.govwikipedia.orgcuny.edu | Optimization of milling conditions, scalability. |
| C-H Activation | High atom economy, fewer synthetic steps, avoids pre-functionalization. nih.gov | Regioselectivity of C-H carbonylation on the propylthiophene. |
| Photoredox Catalysis | Mild reaction conditions, use of visible light as a renewable energy source. researchgate.netresearchgate.netnih.gov | Development of suitable photocatalysts and reaction conditions. |
| Biocatalysis | High selectivity, environmentally friendly (aqueous media), mild conditions. nih.govwikipedia.orgnih.govcuny.eduacs.org | Enzyme discovery and engineering for substrate specificity (azocane). |
Advanced Catalyst Development for Compound Derivatization
The functionalization of This compound at its various positions (the thiophene ring, the propyl group, and the azocane moiety) could lead to a diverse library of new chemical entities with potentially novel properties. The development of advanced catalysts will be crucial for achieving selective derivatization.
For the thiophene ring, palladium-catalyzed cross-coupling reactions remain a powerful tool. nih.govwikipedia.orgcuny.educhemrxiv.orgacs.orgacs.org Palladium/norbornene (Pd/NBE) cooperative catalysis, for example, has been shown to enable the direct vicinal difunctionalization of thiophenes at the C4 and C5 positions. nih.govwikipedia.org This could be applied to introduce two different functional groups in a single step. Furthermore, palladium catalysts are effective for C-H activation, allowing for the introduction of aryl or vinyl groups at the available C2 and C4 positions of the thiophene ring. cuny.educhemrxiv.orgacs.org
Rhodium and Iridium catalysts also offer unique reactivity for C-H functionalization. acs.orgnih.govacs.orgresearchgate.net Rhodium catalysts can direct C-H arylation, while iridium catalysts are known for their ability to catalyze hydrogen isotope exchange, which could be used to introduce deuterium or tritium labels for metabolic studies. nih.govacs.orgnih.govacs.orgresearchgate.netnih.govresearchgate.netacs.org
Beyond metal catalysis, organocatalysis presents an attractive metal-free alternative for the asymmetric functionalization of the thiophene core. nih.govresearchgate.netmdpi.com Chiral organocatalysts could be employed to achieve enantioselective derivatization, which would be particularly relevant if the compound or its derivatives are explored for biological applications.
The derivatization of the azocane ring is another important area. While the amide nitrogen is generally unreactive, the C-H bonds of the azocane ring could be targeted for functionalization using appropriate catalysts. Additionally, catalysts for N-C bond cross-coupling of cyclic amides could potentially be developed to modify the azocane ring itself. mdpi.comresearchgate.net
Table 2 summarizes potential catalytic systems for the derivatization of the target molecule.
| Catalyst Type | Potential Application for Derivatization | Target Site |
| Palladium | C-H arylation/olefination, vicinal difunctionalization. nih.govwikipedia.orgcuny.educhemrxiv.orgacs.org | Thiophene Ring (C2, C4) |
| Rhodium | Chelation-assisted C-H functionalization. acs.orgnih.govacs.orgresearchgate.net | Thiophene Ring, Propyl Group |
| Iridium | Hydrogen isotope exchange for labeling. nih.govnih.govresearchgate.netacs.org | Thiophene Ring, Propyl Group, Azocane Ring |
| Organocatalysts | Asymmetric functionalization. nih.govresearchgate.netmdpi.com | Thiophene Ring |
Deepening of Computational Understanding of Reactivity and Structure
Computational chemistry offers powerful tools to predict and understand the properties of molecules, guiding experimental work and accelerating research. cuny.edu For This compound , computational studies can provide deep insights into its structure, reactivity, and potential behavior.
Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure of the molecule. chemrxiv.orgresearchgate.netnih.govresearchgate.netacs.orgnih.gov This can help in predicting the most reactive sites for electrophilic or nucleophilic attack on the thiophene ring. researchgate.netnih.gov For example, DFT can be used to calculate the energies of intermediates and transition states for various reactions, such as C-H activation, to predict the most likely position of functionalization. chemrxiv.orgacs.orgresearchgate.netacs.org The reactivity of substituted thiophenes has been shown to be predictable through computational studies, which could be applied to understand how modifications to the propyl group or the azocane ring would influence the reactivity of the thiophene core. acs.orgacs.org
Furthermore, in silico prediction of metabolism is an emerging area where computational tools can be used to identify potential sites of metabolic transformation. acs.org For thiophene-containing compounds, metabolism can sometimes lead to reactive intermediates. nih.govacs.org Computational models can help to predict the likelihood of such bioactivation pathways, which would be important for any future development of this compound for biological applications. nih.govnih.govmdpi.comacs.org
Table 3 outlines the potential applications of computational methods in the study of this compound.
| Computational Method | Area of Investigation | Potential Insights |
| Density Functional Theory (DFT) | Electronic structure and reactivity. chemrxiv.orgresearchgate.netnih.govresearchgate.netacs.orgnih.gov | Prediction of reactive sites, reaction mechanisms, and spectroscopic properties. |
| Molecular Dynamics (MD) | Conformational analysis. nih.govresearchgate.net | Understanding the flexibility and preferred shapes of the azocane ring. |
| In Silico ADMET Prediction | Potential metabolic pathways. nih.govmdpi.comacs.org | Identification of potential sites of metabolism and prediction of bioactivation. |
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis and derivatization of This compound could be significantly accelerated through the adoption of modern automation and flow chemistry techniques. These technologies allow for rapid reaction optimization, improved safety, and facile scalability.
Flow chemistry , where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages. These include precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. For the synthesis of the target molecule, a multi-step flow process could be designed, starting from simple precursors and culminating in the final product without the need for isolation of intermediates. This would be particularly beneficial for reactions that are exothermic or involve hazardous reagents.
Automated synthesis platforms , often coupled with high-throughput screening, can be used to rapidly explore a wide range of reaction conditions or to synthesize a library of derivatives. For example, an automated platform could be used to screen different catalysts and ligands for the C-H functionalization of the thiophene ring, or to couple a variety of amines with the 5-propyl-3-thiophenecarboxylic acid precursor. This would allow for the rapid identification of optimal reaction conditions and the generation of a diverse set of new compounds for further study.
The integration of these technologies would not only accelerate the research and development process for This compound but also provide a more efficient and safer means of producing this compound and its derivatives on a larger scale.
Potential for Non-Biological Material Science Applications
The thiophene moiety is a well-known building block in the field of material science, particularly for the development of organic electronic materials. Polythiophenes are a class of conducting polymers with applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors.
While This compound itself is not a polymer, its thiophene core suggests that it could be a valuable monomer or precursor for the synthesis of novel functional materials. The propyl group at the 5-position can enhance solubility in organic solvents, which is often a challenge in the processing of conjugated polymers. The carbonylazocane group at the 3-position is an interesting and relatively unexplored substituent in this context. It could influence the electronic properties of the resulting material through its electron-withdrawing nature and could also affect the packing and morphology of polymer chains due to its steric bulk and conformational flexibility.
Future research could focus on the polymerization of a suitably functionalized derivative of This compound . For example, if bromine or another polymerizable group were introduced at the 2-position of the thiophene ring, the resulting monomer could be subjected to polymerization via methods such as electropolymerization or cross-coupling reactions. The resulting polymer would have a unique structure with the bulky carbonylazocane group regularly spaced along the polymer backbone. The electronic and optical properties of this new material could then be investigated to assess its potential for applications in organic electronics. The synthesis of thiophene-based derivatives for liquid crystal applications has also been reported, and the unique shape of this molecule could be explored in that context. mdpi.com
Q & A
Q. How can the purity of 1-[(5-propyl-3-thienyl)carbonyl]azocane be validated during synthesis?
Methodological Answer: Purity validation requires a combination of analytical techniques. Post-synthesis, employ recrystallization using a solvent system optimized for polarity (e.g., DMSO/water mixtures, as in ) to remove impurities. Confirm purity via HPLC (High-Performance Liquid Chromatography) with a C18 column and UV detection at λ ~254 nm. Additionally, H and C NMR spectroscopy should corroborate structural integrity by matching expected chemical shifts for the azocane ring, propyl-thienyl moiety, and carbonyl group. For example, the carbonyl group typically resonates at δ ~165–175 ppm in C NMR .
Q. What synthetic routes are feasible for introducing the thienyl-carbonyl moiety into azocane derivatives?
Methodological Answer: A common approach involves acyl chloride coupling . React 5-propyl-3-thienyl carboxylic acid with thionyl chloride (SOCl₂) to generate the corresponding acyl chloride, followed by nucleophilic acyl substitution with azocane in anhydrous dichloromethane under nitrogen. Monitor reaction progress via TLC (Rf ~0.4–0.6 in ethyl acetate/hexane 1:3). Quench excess acyl chloride with ice-cold sodium bicarbonate, and isolate the product via vacuum filtration .
Advanced Research Questions
Q. How can computational modeling predict the conformational stability of this compound?
Methodological Answer: Use Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level to optimize the geometry and calculate energy minima. Analyze intramolecular interactions (e.g., steric hindrance between the propyl chain and azocane ring) using NCI (Non-Covalent Interaction) plots (see for analogous tautomerism studies). Compare computed H NMR shifts with experimental data to validate accuracy. Solvent effects can be modeled via the PCM (Polarizable Continuum Model) .
Q. What strategies resolve contradictions in biological activity data for azocane derivatives?
Methodological Answer: Contradictions may arise from differences in tautomeric states or solvent-dependent aggregation. Perform pH-dependent UV-Vis spectroscopy (200–400 nm) to identify tautomeric equilibria. For aggregation studies, use Dynamic Light Scattering (DLS) in PBS or DMSO. Cross-validate bioactivity assays (e.g., enzyme inhibition) under standardized conditions, and apply SAR (Structure-Activity Relationship) analysis to isolate critical functional groups (e.g., the carbonyl group’s role in hydrogen bonding) .
Q. How does the azocane ring’s flexibility influence ligand-receptor binding dynamics?
Methodological Answer: Conduct molecular dynamics (MD) simulations (e.g., GROMACS) over 100 ns trajectories to assess conformational sampling. Use MM-PBSA/GBSA to calculate binding free energies. Compare with rigid analogs (e.g., piperidine derivatives) to quantify entropy-enthalpy trade-offs. Experimentally, synthesize constrained analogs (e.g., bridged azocanes) and compare IC₅₀ values in receptor-binding assays .
Experimental Design Considerations
Q. What spectroscopic methods differentiate this compound from its regioisomers?
Methodological Answer: 2D NMR techniques (e.g., HSQC, HMBC) are critical. The thienyl proton at position 3 couples with the carbonyl carbon in HMBC, while regioisomers exhibit distinct cross-peak patterns. IR spectroscopy can confirm carbonyl stretching frequencies (~1680–1720 cm⁻¹). For regioisomeric mixtures, employ preparative HPLC with a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) .
Data Interpretation Guidelines
Q. How to analyze conflicting crystallographic data for azocane derivatives?
Methodological Answer: Re-examine X-ray diffraction data (e.g., CCDC deposition guidelines in ) for twinning or disorder. Use PLATON/SHELX to model alternative conformations. Compare with DFT-optimized geometries to identify energetically plausible structures. For unresolved discrepancies, perform SC-XRD (Single-Crystal X-Ray Diffraction) at low temperature (100 K) to reduce thermal motion artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
